Product packaging for Dextrorphan tartrate(Cat. No.:CAS No. 143-98-6)

Dextrorphan tartrate

Cat. No.: B019762
CAS No.: 143-98-6
M. Wt: 407.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-XCPWPWHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dextrorphan tartrate is the tartrate salt of dextrorphan, a certified reference material essential for advanced scientific research. It is best characterized as the primary active O-demethylated metabolite of the antitussive drug dextromethorphan (DXM), formed in vivo primarily by the cytochrome P450 2D6 (CYP2D6) enzyme . This metabolic relationship makes Dextrorphan a critical analyte in diverse research fields. Key Research Applications & Value: • Pharmacological & Neuropharmacology Research: Dextrorphan is a high-affinity, uncompetitive N-Methyl-D-Aspartate (NMDA) receptor antagonist . This mechanism places it in a class of compounds with dissociative properties, similar to ketamine and phencyclidine (PCP), making it a valuable tool for studying glutamate excitotoxicity, neuroprotection, and the function of NMDA receptors in the central nervous system . • Forensic & Clinical Toxicology: As a major metabolite of dextromethorphan, detecting and quantifying dextrorphan is crucial for clinical and forensic analysis to confirm DXM exposure, investigate cases of intentional abuse or accidental overdose, and understand the compound's toxicokinetics . • Drug Metabolism & Pharmacogenomics (CYP450 Trials): The metabolism of dextromethorphan to dextrorphan is highly dependent on the genetically polymorphic CYP2D6 enzyme . This product is an indispensable standard for in vitro studies investigating CYP2D6 activity, phenotyping, and the impact of genetic variations (e.g., poor vs. extensive metabolizers) on drug disposition and effects . • Pharmaceutical & Analytical Research: This certified solution standard is supplied with a specified concentration and quality, making it suitable for use in quantitative analysis, method development, and calibration in various applications, including LC/MS and GC/MS . Disclaimer: This product is intended for research and analytical purposes only. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO7 B019762 Dextrorphan tartrate CAS No. 143-98-6

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTWIZDKEIWLKQ-XCPWPWHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048997
Record name Dextrorphan tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143-98-6
Record name Dextrorphan tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrophan tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrorphan tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3-Hydroxy-N-methylmorphinan tartrate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTRORPHAN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

    Synthetic Routes: Dextrorphan can be synthesized from dextromethorphan via enzymatic or chemical processes.

    Reaction Conditions: Specific conditions depend on the chosen synthetic route.

    Industrial Production: While not widely produced industrially, it can be obtained through chemical synthesis.

  • Chemical Reactions Analysis

      Reactions: Dextrorphan can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts are used.

      Major Products: These reactions yield products such as hydroxylated derivatives and conjugates.

  • Scientific Research Applications

    Pharmacological Applications

    1.1 NMDA Receptor Antagonism

    Dextrorphan tartrate exhibits significant activity as an NMDA receptor antagonist, which is crucial in modulating glutamate neurotoxicity. This action has implications for treating neurodegenerative conditions, such as Alzheimer's disease and traumatic brain injury, where excessive glutamate can lead to neuronal damage .

    1.2 Cough Suppression

    Traditionally, dextrorphan is recognized for its antitussive (cough suppressant) properties. It acts centrally to reduce the cough reflex, making it a valuable agent in treating cough associated with colds and other respiratory conditions .

    1.3 Potential Neuroprotective Effects

    Research indicates that dextrorphan may possess neuroprotective qualities due to its ability to mitigate excitotoxicity caused by excessive glutamate release. This property is being explored in the context of developing treatments for various neurological disorders .

    Research and Development Applications

    2.1 Drug Formulation Innovations

    Recent advancements have focused on creating prodrugs of dextrorphan to enhance its therapeutic efficacy while minimizing abuse potential. These formulations utilize covalent conjugation with oxoacids and polyethylene glycols to control the release of active dextrorphan, thereby reducing risks associated with misuse .

    2.2 Case Studies and Clinical Trials

    Several studies have investigated the pharmacokinetics and safety profiles of this compound in various formulations:

    • Study on Abuse Potential : A study demonstrated that conjugated forms of dextrorphan showed reduced abuse potential compared to unconjugated forms, suggesting a safer alternative for therapeutic use .
    • Neuroprotective Analogs : Another research effort highlighted novel analogs of dextrorphan that exhibit improved safety profiles and neuroprotective effects, providing insights into future therapeutic strategies .

    Toxicology and Forensic Applications

    This compound is also utilized in toxicology for forensic analysis due to its psychoactive properties. It serves as a marker for substance abuse cases involving dextromethorphan, aiding in the identification of drug misuse patterns among populations .

    Summary of Key Research Findings

    Application AreaKey Findings
    NMDA Receptor AntagonismDextrorphan mitigates glutamate neurotoxicity; potential for treating neurodegenerative diseases .
    Cough SuppressionEffective antitussive agent with central action on cough reflex .
    Neuroprotective EffectsMay protect neurons from excitotoxicity; ongoing research into analogs with improved safety .
    Forensic AnalysisUsed as a marker for dextromethorphan misuse in toxicological studies .

    Mechanism of Action

      Targets: Dextrorphan interacts with NMDA receptors and sigma receptors.

      Pathways: It modulates glutamatergic signaling and influences neuronal excitability.

  • Comparison with Similar Compounds

    Comparison with Structurally and Functionally Similar Compounds

    Below, we compare dextrorphan tartrate with its parent compound (dextromethorphan), structural analogs (levorphanol tartrate), and pharmacologically related NMDA antagonists.

    This compound vs. Dextromethorphan
    Parameter This compound Dextromethorphan
    Structure O-demethylated metabolite of dextromethorphan; tartrate salt enhances solubility Methylated morphinan derivative; hydrobromide salt commonly used
    Primary Mechanism NMDA receptor antagonist; weak opioid receptor antagonist Sigma-1 receptor agonist; NMDA receptor inhibition via metabolism to dextrorphan
    Metabolism Terminal metabolite via CYP2D6-mediated O-demethylation of dextromethorphan Parent compound; metabolized by CYP2D6 to dextrorphan
    Clinical Use Research applications (e.g., neuroprotection, insulin secretion studies) Over-the-counter cough suppressant
    Safety Profile Oral acute toxicity (H302); not listed as carcinogenic Generally safe at therapeutic doses; abuse potential due to dissociative effects

    Key Findings :

    • Dextrorphan’s NMDA antagonism is more potent than dextromethorphan’s, making it a candidate for neuroprotection studies .
    • Unlike dextromethorphan, dextrorphan lacks antitussive activity, as its therapeutic window is narrower due to neuropsychiatric side effects .
    This compound vs. Levorphanol Tartrate
    Parameter This compound Levorphanol Tartrate
    Structure Dextrorotatory enantiomer; tartrate salt Levorphanol (μ-opioid agonist) bound to tartrate
    Primary Mechanism NMDA antagonist; weak opioid receptor antagonist Full μ-opioid agonist; NMDA antagonist at higher doses
    Receptor Specificity Low affinity for μ-opioid receptors; effects not reversed by naloxone High affinity for μ-, δ-, and κ-opioid receptors; naloxone-reversible effects
    Clinical Use Research tool for NMDA-related pathways Severe pain management; rarely used due to respiratory depression risks

    Key Findings :

    • Levorphanol’s dual opioid/NMDA activity provides analgesic synergy but increases toxicity risks, whereas dextrorphan’s NMDA selectivity reduces opioid-related side effects .
    • Dextrorphan’s lack of respiratory depression in preclinical models highlights its safety advantage over levorphanol .
    This compound vs. Other NMDA Antagonists (e.g., Ketamine)
    Parameter This compound Ketamine
    Structure Morphinan derivative with tartrate ligand Arylcyclohexylamine
    NMDA Inhibition Noncompetitive; moderate potency Noncompetitive; high potency
    Psychoactive Effects Limited dissociation at therapeutic doses Significant dissociative/hallucinogenic effects
    Therapeutic Use Preclinical neuroprotection studies Anesthesia; treatment-resistant depression

    Key Findings :

    • Dextrorphan’s morphinan structure confers better blood-brain barrier penetration than ketamine but with reduced hallucinogenic liability .
    Analytical Methods
    • Detection : Dextrorphan is quantified in biological matrices using HPLC with fluorescence detection (LLOQ: 0.1 μM) or LC-MS/MS in drug metabolism assays .
    • Stability : Tartrate coordination improves aqueous solubility and shelf life compared to freebase forms .

    Biological Activity

    Dextrorphan tartrate is a prominent metabolite of dextromethorphan, a commonly used antitussive agent. This compound exhibits a range of biological activities, including neuropharmacological effects and interactions with various neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

    Pharmacological Profile

    Dextrorphan exhibits several pharmacological properties:

    • Antitussive Activity : Similar to its parent compound, dextromethorphan, dextrorphan acts as an effective cough suppressant.
    • Psychoactive Effects : Dextrorphan is known for its psychoactive properties, which can lead to abuse, particularly in formulations containing dextromethorphan .
    • Receptor Interactions :
      • NMDA Receptor Antagonism : Dextrorphan acts as an antagonist at the NMDA receptor with an inhibition constant (Ki) of 54 nM.
      • Opioid Receptor Interaction : It also interacts with µ-opioid receptors (Ki = 420 nM), suggesting potential analgesic properties .
      • Monoamine Transporter Inhibition : Dextrorphan inhibits norepinephrine and serotonin transporters (Ki = 340 nM and 401 nM respectively), which may contribute to its mood-altering effects .

    Metabolism and Pharmacokinetics

    The metabolism of dextrorphan is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. Variability in CYP2D6 activity among individuals can significantly affect the pharmacokinetics of dextrorphan, leading to differences in efficacy and toxicity .

    Table 1: Summary of Dextrorphan Metabolism

    EnzymeRole in MetabolismImplications
    CYP2D6Primary metabolic pathwayGenetic polymorphisms affect metabolism
    CYP3A4Minor pathwayMay contribute to drug interactions

    Case Studies and Clinical Research

    Several studies have explored the effects of dextrorphan in various contexts:

    • Case Study on Abuse Potential : A study highlighted instances of recreational use of cough syrups containing dextromethorphan, emphasizing the psychoactive effects attributed to dextrorphan. This has raised concerns regarding its safety profile when used outside therapeutic contexts .
    • Clinical Research on Neuroprotection : Research has indicated that dextrorphan may exhibit neuroprotective effects in models of neurodegeneration. For instance, it has been shown to reduce excitotoxicity in neuronal cultures, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

    Toxicological Considerations

    Despite its therapeutic potential, dextrorphan's psychoactive effects necessitate caution. The compound's ability to induce dissociative states at high doses poses risks for misuse. Additionally, interactions with other CNS depressants can lead to enhanced sedation and respiratory depression .

    Q & A

    Q. How is Dextrorphan tartrate characterized in analytical research?

    this compound is characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and ¹H nuclear magnetic resonance (HNMR) to confirm purity (>98%) and structural integrity. These methods validate its molecular formula (C₁₇H₂₃NO·C₄H₆O₆) and distinguish it from enantiomeric impurities like levorphanol . Analytical standards are critical for reproducibility in pharmacological studies.

    Q. What methods are used to synthesize and purify this compound?

    Synthesis involves repeated crystallization to eliminate enantiomeric contaminants, ensuring ≥98% purity. Chromatographic techniques, such as reverse-phase HPLC, are employed for purification. Deuterated analogs (e.g., Dextrorphan-d₃ tartrate) are synthesized for metabolic tracing in pharmacokinetic studies .

    Q. What are the primary pharmacological mechanisms of this compound?

    As a noncompetitive NMDA receptor antagonist, this compound inhibits excitatory amino acid (EAA)-induced neuronal responses and reduces Ca²⁺ influx (IC₅₀ = 200 ± 27 µM in synaptosomes). It demonstrates neuroprotective effects in focal brain ischemia models and anticonvulsant activity in rodents .

    Advanced Research Questions

    Q. How should researchers design experiments to evaluate neuroprotective effects in focal brain ischemia?

    Use rat models with intravenous administration (4–6 mg/kg) to assess NMDA-induced excitation suppression. Measure outcomes via electrophysiological recordings and histological analysis of infarct volume. Include controls for NMDA receptor specificity and monitor adverse effects (e.g., hyperlocomotion) .

    Q. How can contradictory data regarding opioid receptor binding affinities be resolved?

    Contradictions arise from differences in species (e.g., guinea pig vs. human) and receptor subtypes (mu, delta, kappa). Employ competitive binding assays with purified enantiomers and account for interspecies CYP2D isoform variations (77–83% homology in rats) that influence metabolic activation .

    Q. What methodological considerations are critical for validating RP-HPLC quantification of this compound?

    Apply Quality-by-Design (QbD) principles using Box-Behnken experimental design to optimize mobile phase pH (2.5–3.5), column temperature (25–35°C), and flow rate (0.8–1.2 mL/min). Validate linearity (r² > 0.99), precision (CV < 10%), and robustness against degradation products .

    Q. What strategies optimize pharmacokinetic studies across species?

    Use deuterated internal standards (e.g., d₃-dextrorphan) to track metabolism. Monitor CYP2D-mediated O-demethylation activity, which varies between species. Interspecies differences in blood-brain barrier penetration and metabolite interference (e.g., dextromethorphan) require species-specific dosing protocols .

    Q. How can discrepancies between in vitro IC₅₀ values and in vivo efficacy be addressed?

    In vitro IC₅₀ (200 µM) may not account for bioavailability or blood-brain barrier permeability. Use microdialysis to measure brain extracellular concentrations in vivo. Adjust dosing regimens based on pharmacokinetic-pharmacodynamic (PK/PD) modeling .

    Q. What protocols ensure long-term stability in experimental settings?

    Store lyophilized this compound at -20°C in airtight containers, maintaining stability for ≥4 years. Periodically assess purity via HPLC and monitor for tartrate salt dissociation under humid conditions .

    Q. How can neurotoxicity risks be mitigated during high-dose administration?

    Conduct dose-escalation studies with continuous EEG monitoring in rodents to detect seizure thresholds. Pair behavioral assessments (e.g., rotarod tests) with histopathological analysis. Co-administer antioxidants (e.g., glutathione modulators) to counteract oxidative stress .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Dextrorphan tartrate
    Reactant of Route 2
    Dextrorphan tartrate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.